(±)-Atovaquone Impurity C-d5 is a deuterated derivative of Atovaquone, a hydroxy-1,4-naphthoquinone compound primarily used in the treatment of various parasitic infections, including pneumocystis pneumonia, toxoplasmosis, and malaria. This impurity is classified as a stable isotope-labeled compound, which is essential for analytical and bioanalytical applications. Its unique isotopic composition allows for enhanced accuracy in quantifying Atovaquone in biological samples through techniques such as liquid chromatography coupled with tandem mass spectrometry.
(±)-Atovaquone Impurity C-d5 can be sourced from various chemical suppliers specializing in pharmaceutical standards and reference materials. It is classified under stable isotopes and pharmaceutical toxicology reference materials, making it critical for research and development in pharmacokinetics and drug analysis. The molecular formula of this compound is with a molecular weight of approximately 369.852 g/mol .
The synthesis of (±)-Atovaquone Impurity C-d5 involves several key methods that incorporate deuterium into the Atovaquone structure.
The synthesis generally employs high-performance liquid chromatography (HPLC) and mass spectrometry to confirm the incorporation of deuterium and assess the purity of the final product .
The molecular structure of (±)-Atovaquone Impurity C-d5 features a complex arrangement typical of naphthoquinones:
(±)-Atovaquone Impurity C-d5 participates in various chemical reactions typical for naphthoquinones:
These reactions are crucial for modifying the compound's properties or for synthesizing derivatives that may have enhanced biological activity or stability .
The mechanism of action for (±)-Atovaquone Impurity C-d5 is closely related to that of its parent compound, Atovaquone:
(±)-Atovaquone Impurity C-d5 has significant applications in scientific research:
(±)-Atovaquone Impurity C-d5 is a deuterated isotopologue of Atovaquone Impurity C (Didehydro Atovaquone), characterized by the replacement of five hydrogen atoms with deuterium at the 1,2,2,6,6-positions of its cyclohexenyl ring. Its molecular formula is C₂₂H₁₂D₅ClO₃, with a molecular weight of 369.852 g/mol and an accurate mass of 369.118 [1] [3]. Structurally, it retains the core pharmacophore of Atovaquone—a 3-hydroxynaphthalene-1,4-dione moiety linked to a 4-(4-chlorophenyl)cyclohex-3-en-1-yl group—but features isotopic labeling at metabolically stable sites to prevent deuterium exchange [5] [9]. The IUPAC name is 2-[4-(4-chlorophenyl)-1,2,2,6,6-pentadeuteriocyclohex-3-en-1-yl]-3-hydroxynaphthalene-1,4-dione [3].
This compound serves as a critical stable isotope-labeled (SIL) internal standard in quantitative bioanalysis. Its near-identical chemical behavior to non-deuterated Atovaquone Impurity C allows precise measurement of the impurity in drug substances using LC-MS/MS, correcting for matrix effects and analytical variability [5] [9]. Its role extends to metabolic pathway tracing, where deuterium labeling enables discrimination between drug-derived metabolites and endogenous compounds in mass spectrometry [2] [5].
Table 1: Molecular Properties of (±)-Atovaquone Impurity C-d5 and Related Compounds
Property | (±)-Atovaquone Impurity C-d5 | Non-Deuterated Impurity C | Atovaquone (API) |
---|---|---|---|
Molecular Formula | C₂₂H₁₂D₅ClO₃ | C₂₂H₁₇ClO₃ | C₂₂H₁₉ClO₃ |
Molecular Weight (g/mol) | 369.852 | 364.82 | 366.84 |
CAS Number | Not specified in search results | 1809464-27-4 | 95233-18-4 |
SIL Type | Deuterium | N/A | N/A |
Key Use | LC-MS/MS internal standard | Reference impurity | Active pharmaceutical ingredient |
Deuterated impurities like (±)-Atovaquone Impurity C-d5 leverage the deuterium kinetic isotope effect (DKIE), where the strengthened C–D bond (bond dissociation energy: ~465 kJ/mol vs. ~413 kJ/mol for C–H) reduces metabolic degradation rates. This stability arises from the lower vibrational frequency and higher activation energy required for bond cleavage [2]. Key implications include:
Table 2: Applications of Deuterated Impurities in Drug Development
Application | Mechanism | Example with (±)-Atovaquone Impurity C-d5 |
---|---|---|
Bioanalytical Quantitation | SIL internal standards reduce matrix effects | LC-MS/MS methods for Impurity C in API batches [9] |
Metabolic Pathway Mapping | Isotopic signatures distinguish drug metabolites | Tracking hepatic vs. extrahepatic Atovaquone metabolism [5] |
Resistance Mechanism Profiling | DKIE stabilizes target interactions | Studying cytochrome bc1 mutations in malaria parasites [4] [5] |
Regulatory frameworks like ICH Q3B(R2) and ICH Q6A mandate strict control of impurities ≥0.1% in APIs. Deuterated impurities such as (±)-Atovaquone Impurity C-d5 are integral to compliance for three reasons:
Synthesis of deuterated impurities must adhere to ICH Q11 guidelines. Challenges include achieving isotopic purity >99% and minimizing epimerization during deuteration—critical for Atovaquone due to the superior activity of its trans isomer [4] [9].
Table 3: Regulatory Guidelines Governing Deuterated Impurities
Guideline | Scope | Relevance to (±)-Atovaquone Impurity C-d5 |
---|---|---|
ICH Q3B(R2) | Impurity qualification thresholds | Sets reporting limits (0.1%) for Impurity C in Atovaquone [7] |
ICH Q6A | Specifications for APIs | Requires validation of deuterated impurity methods [9] |
ICH Q11 | Development and manufacture of APIs | Controls deuteration synthesis routes [9] [10] |
ICH M7 | Genotoxic impurities | Validates non-mutagenicity of deuterated analogs |
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: